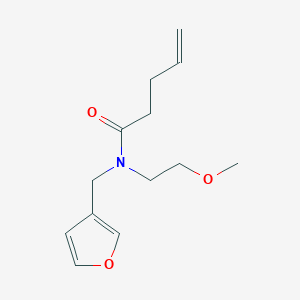

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pent-4-enamide

Description

Propriétés

IUPAC Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pent-4-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-3-4-5-13(15)14(7-9-16-2)10-12-6-8-17-11-12/h3,6,8,11H,1,4-5,7,9-10H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYLJMULJCXNGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)C(=O)CCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pent-4-enamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound consists of a furan ring, which is known for its biological reactivity, and a pent-4-enamide backbone that allows for various functional modifications. The presence of the methoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability compared to similar compounds.

| Feature | Description |

|---|---|

| Furan Moiety | Contributes to biological reactivity and potential therapeutic effects. |

| Pent-4-enamide Backbone | Provides a framework for functional modifications. |

| Methoxy Group | Enhances lipophilicity and bioactivity. |

Biological Activity

Preliminary studies indicate that N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pent-4-enamide exhibits several notable biological activities:

Currently, there is no detailed scientific research available on the specific mechanism of action for N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pent-4-enamide. However, understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Interaction studies may include:

- Binding affinity assessments with relevant receptors or enzymes.

- In vitro assays to evaluate cellular responses.

- In vivo studies to observe pharmacokinetics and pharmacodynamics.

Case Studies and Research Findings

While extensive research specifically focusing on N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pent-4-enamide is sparse, insights can be drawn from related compounds:

- Furan Derivatives in Medicinal Chemistry : A review highlighted various furan-based compounds that demonstrate anti-inflammatory and analgesic properties, supporting the hypothesis that N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pent-4-enamide may exhibit similar effects .

- Chemical Modifications : Studies on related pentenamides have shown that modifications to the furan ring can significantly alter biological activity, indicating that specific substitutions could enhance efficacy against targeted diseases .

- Pharmacological Screening : The need for high-throughput screening methods to evaluate the biological activity of novel compounds like N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pent-4-enamide has been emphasized in recent literature . Such approaches could facilitate the identification of promising therapeutic candidates.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the amide nitrogen significantly influence the compound’s properties. Below is a comparison with analogous pent-4-enamide derivatives:

Key Observations:

- Solubility: The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to purely hydrophobic substituents (e.g., p-tolyl in ).

- Synthetic Complexity: The furan ring may introduce challenges in regioselective functionalization, contrasting with simpler alkyl or aryl substituents in analogs .

Pharmacological Potential

Analogous compounds like Ethyl 4-ANPP hydrochloride (a fentanyl precursor) highlight the relevance of amide derivatives in opioid receptor modulation . The furan moiety in the target compound may interact with aromatic residues in biological targets, though this remains speculative without experimental data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.